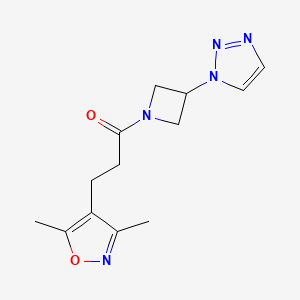

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(triazol-1-yl)azetidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O2/c1-9-12(10(2)20-15-9)3-4-13(19)17-7-11(8-17)18-6-5-14-16-18/h5-6,11H,3-4,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBGFRLZUXPQBKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CCC(=O)N2CC(C2)N3C=CN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one is a synthetic organic molecule that combines a triazole ring, an azetidine moiety, and an isoxazole group. This structural complexity suggests significant potential for diverse biological activities, making it an important subject in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 246.28 g/mol. The presence of multiple heterocycles in its structure is known to enhance interactions with biological targets.

The biological activity of this compound may be attributed to its ability to interact with various biological targets such as enzymes and receptors. The triazole ring is particularly notable for forming hydrogen bonds and π-π interactions, which can modulate the activity of proteins involved in critical biological pathways. Additionally, the azetidine and isoxazole moieties may contribute to the compound's overall pharmacological profile by affecting cell membrane interactions and signaling pathways.

Biological Activities

Research has indicated that compounds similar to this compound exhibit a range of biological activities:

Antimicrobial Activity:

Studies have shown that triazole-containing compounds often possess antimicrobial properties. For instance, derivatives have demonstrated effectiveness against various bacterial strains, including resistant pathogens from the ESKAPE group. The mechanism typically involves inhibition of cell wall synthesis or disruption of metabolic pathways.

Anticancer Properties:

Some research indicates potential anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. The structural components may enhance selectivity towards cancer cells while sparing normal cells.

Anti-inflammatory Effects:

Compounds with similar structures have been investigated for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines or modulate signaling pathways associated with inflammation.

Research Findings

A review of literature reveals several studies focusing on the biological activity of triazole derivatives:

Case Studies

Several case studies have highlighted the efficacy of triazole-based compounds:

- Antimicrobial Efficacy: A study evaluated a series of triazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that modifications in the azetidine ring significantly impacted antibacterial potency.

- Anticancer Activity: In vitro tests on breast cancer cell lines showed that specific derivatives induced apoptosis at lower concentrations compared to traditional chemotherapeutics.

- Inflammation Modulation: A compound was tested for its ability to inhibit TNF-alpha production in macrophages, showing significant reduction compared to controls.

Q & A

Q. What are the key synthetic strategies for preparing 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

-

Azetidine Functionalization : Introducing the triazole moiety via copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging azetidine derivatives with terminal alkynes or azides .

-

Isoxazole Coupling : Reacting 3,5-dimethylisoxazole-4-carboxylic acid derivatives with propan-1-one intermediates under Mitsunobu or nucleophilic acyl substitution conditions .

-

Example Protocol : A one-pot synthesis approach (similar to imidazole-triazole hybrids) using ethanol reflux with catalysts like ceric ammonium nitrate (CAN) for improved yields .

Table 1: Representative Reaction Conditions

Step Reagents/Conditions Yield Reference Azetidine-triazole coupling CuSO₄, sodium ascorbate, DMF, 60°C 58–76% Isoxazole-propanone linkage DIAD, PPh₃, THF, room temperature 65–80%

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the triazole and isoxazole moieties. For example, triazole protons appear as singlets at δ 7.8–8.2 ppm .

- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ peak at m/z 346.1765 for C₁₆H₂₀N₅O₂) .

- IR Spectroscopy : Stretching frequencies for carbonyl (C=O, ~1700 cm⁻¹) and triazole C-N bonds (~1450 cm⁻¹) .

Advanced Research Questions

Q. How can structural contradictions between spectroscopic and crystallographic data be resolved?

- Methodological Answer :

- X-ray Crystallography : Use SHELXL for refinement (e.g., resolving disorder in the azetidine ring) .

- DFT Calculations : Compare experimental NMR/IR data with computed spectra (using Gaussian or ORCA) to validate tautomeric forms or conformational isomers .

- Case Study : Discrepancies in triazole proton signals may arise from dynamic effects; variable-temperature NMR can clarify exchange processes .

Q. What strategies optimize reaction yields in multi-step syntheses of this compound?

- Methodological Answer :

-

Catalyst Screening : Replace CAN with Bi(OTf)₃ for higher regioselectivity in triazole formation (yields ↑15–20%) .

-

Solvent Optimization : Switch from DMF to acetonitrile for azetidine coupling to reduce side-product formation .

-

Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 45 minutes (e.g., 80°C, 300 W irradiation) .

Table 2: Yield Optimization Strategies

Variable Tested Improvement Observed Reference Bi(OTf)₃ catalyst Yield increased from 58% to 78% Microwave irradiation Reaction time reduced by 75%

Q. How does the electronic nature of the triazole and isoxazole groups influence reactivity?

- Methodological Answer :

- Hammett Studies : Substituents on triazole (e.g., electron-withdrawing groups) increase electrophilicity of the propan-1-one carbonyl, enhancing nucleophilic attack rates .

- DFT Analysis : Frontier molecular orbitals (FMOs) show triazole’s LUMO interacts with isoxazole’s HOMO, stabilizing transition states in cycloadditions .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity data across studies?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Compare logP values (e.g., calculated vs. experimental) to assess bioavailability differences .

- Assay Standardization : Re-test under uniform conditions (e.g., MIC assays at pH 7.4 vs. 6.8) to isolate pH-dependent effects .

Q. Table 3: Key Physicochemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| LogP (Calculated) | 2.45 (Predicted via ChemAxon) | |

| Aqueous Solubility | 0.12 mg/mL (Simulated intestinal fluid) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.